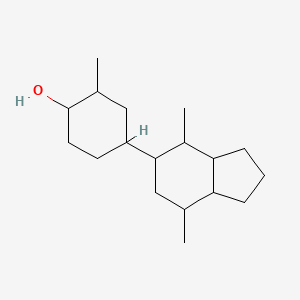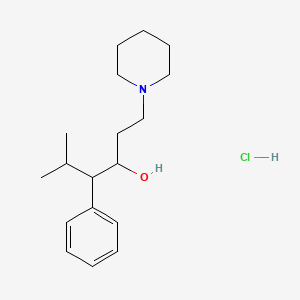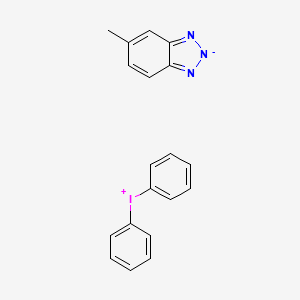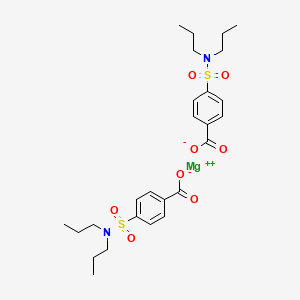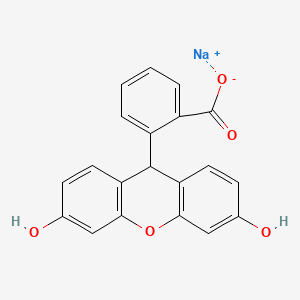
2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt is a chemical compound with the molecular formula C20H13NaO5 and a molecular weight of 356.31 g/mol . This compound is known for its unique structure, which includes a xanthene core substituted with hydroxy groups and a benzoic acid moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt typically involves the condensation of 3,6-dihydroxyxanthene with benzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups on the xanthene core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzoic acid derivatives .
Scientific Research Applications
2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt is widely used in scientific research due to its fluorescent properties. It is employed as a fluorescent reagent for the detection of highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxynitrite . This compound is also used in various fields, including:
Chemistry: As a fluorescent probe in analytical chemistry.
Biology: For imaging and detecting reactive oxygen species in biological systems.
Medicine: In diagnostic assays and therapeutic research.
Industry: In the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt involves its ability to react with reactive oxygen species. Upon reaction with hROS, the compound undergoes a structural change that results in increased fluorescence intensity. This property allows it to be used as a sensitive and specific probe for detecting hROS in various environments .
Comparison with Similar Compounds
Similar Compounds
Hydroxyphenyl fluorescein: Another fluorescent reagent used for detecting reactive oxygen species.
2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: A structurally similar compound with different substituents on the xanthene core.
Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-, methyl ester: A methyl ester derivative of the compound.
Uniqueness
2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt is unique due to its specific substitution pattern and the presence of sodium salt, which enhances its solubility and reactivity in aqueous environments. Its high sensitivity and specificity for detecting hROS make it a valuable tool in scientific research .
Properties
CAS No. |
54287-24-0 |
|---|---|
Molecular Formula |
C20H13NaO5 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
sodium;2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H14O5.Na/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,19,21-22H,(H,23,24);/q;+1/p-1 |
InChI Key |
YTLQBDSSPRUFRG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




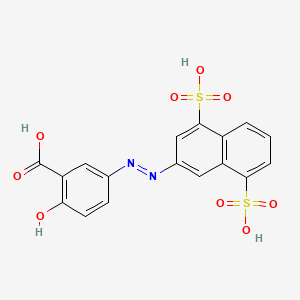

![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)
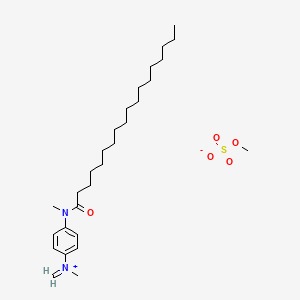
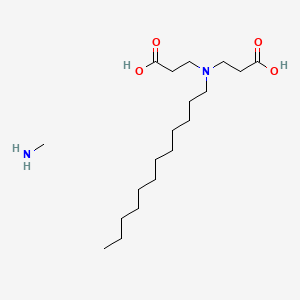
![Methyl 2-[(3-phenylpropylidene)amino]benzoate](/img/structure/B12676831.png)
